Butyl 3-methylpent-2-enoate
CAS No.: 807330-53-6
Cat. No.: VC16812172
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807330-53-6 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | butyl 3-methylpent-2-enoate |
| Standard InChI | InChI=1S/C10H18O2/c1-4-6-7-12-10(11)8-9(3)5-2/h8H,4-7H2,1-3H3 |
| Standard InChI Key | VTEALTHRSZSINL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C=C(C)CC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
Butyl 3-methylpent-2-enoate is systematically named according to IUPAC guidelines as butyl (2E)-3-methylpent-2-enoate, denoting the esterification of 3-methylpent-2-enoic acid with butanol. Its molecular formula is C₁₀H₁₈O₂, with a theoretical molecular weight of 170.25 g/mol. The compound’s structure features a conjugated double bond at C2–C3 and a methyl branch at C3, influencing its stereoelectronic properties .
Comparative Structural Analysis
Table 1 contrasts butyl 3-methylpent-2-enoate with structurally related esters from literature:
The tert-butyl variant exhibits higher hydrophobicity (LogP = 2.99) due to its branched alkyl group, whereas the linear butyl ester (LogP = 2.30) demonstrates moderate polarity .
Synthesis and Reaction Pathways
Alternative Routes via Acyl Chlorides
A two-step synthesis from Meldrum’s acid and isobutyryl chloride, as described for tert-butyl 4-methyl-3-oxopentanoate, highlights the versatility of ketene intermediates . This method could be modified to introduce the pent-2-enoate backbone through Claisen condensation or Wittig olefination.
Physicochemical Properties
Thermal Stability and Volatility
Butyl 3-methyl-2-butenoate exhibits a boiling point of 193.7°C at atmospheric pressure, suggesting that the pent-2-enoate analog may have a slightly higher boiling point (~200°C) due to increased molecular weight . Differential scanning calorimetry (DSC) of similar esters reveals decomposition temperatures above 250°C, indicating thermal stability suitable for industrial applications.
Solubility and Partitioning
The LogP values of analogous esters (2.30–2.99) suggest moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane and toluene . Aqueous solubility is likely limited, aligning with trends observed for unsaturated esters.
Analytical Characterization
Chromatographic Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) methods optimized for tert-butyl 3-methyl-2-butenoate separation employ acetonitrile/water gradients with phosphoric acid modifiers . For butyl 3-methylpent-2-enoate, analogous conditions using a C18 column (e.g., 250 mm × 4.6 mm, 5 μm) and a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min could achieve baseline separation.
Spectroscopic Identification
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¹H NMR: Expected signals include a doublet for the α,β-unsaturated proton (δ 5.8–6.2 ppm), a multiplet for the methyl-substituted methine (δ 2.1–2.5 ppm), and triplet-quartet patterns for the butyl chain (δ 0.9–1.7 ppm) .
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IR Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O stretch) and 1640 cm⁻¹ (C=C stretch) would confirm the functional groups .
Applications and Industrial Relevance
Flavor and Fragrance Industry
Esters like butyl 3-methyl-2-butenoate are valued for fruity aromas, suggesting potential use of the pent-2-enoate analog in synthetic flavor formulations .
Polymer Chemistry
The conjugated double bond in butyl 3-methylpent-2-enoate could facilitate free-radical polymerization, enabling its use as a monomer in specialty adhesives or coatings.
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